molecular formula C8H17NO B13573360 2-(Sec-butyl)morpholine

2-(Sec-butyl)morpholine

Cat. No.: B13573360
M. Wt: 143.23 g/mol
InChI Key: BKXUQMZPUDBPFM-UHFFFAOYSA-N
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Description

2-(Sec-butyl)morpholine is an organic compound belonging to the morpholine family, characterized by a morpholine ring substituted with a sec-butyl group at the 2-position. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butyl)morpholine typically involves the reaction of sec-butylamine with diethylene glycol in the presence of an acid catalyst. The reaction proceeds through a cyclization process, forming the morpholine ring. The reaction conditions often include heating the mixture to a temperature range of 150-200°C and maintaining the reaction for several hours to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Sec-butyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The sec-butyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Sec-butyl)morpholine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The sec-butyl group provides a balance between steric hindrance and lipophilicity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-butan-2-ylmorpholine

InChI

InChI=1S/C8H17NO/c1-3-7(2)8-6-9-4-5-10-8/h7-9H,3-6H2,1-2H3

InChI Key

BKXUQMZPUDBPFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CNCCO1

Origin of Product

United States

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